1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine is an organic compound that features a thiophene ring substituted with an ethyl group and a methyl group, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Ethylation: The thiophene ring is then ethylated using ethyl bromide in the presence of a strong base such as sodium hydride.
Methylation: The methylation of the thiophene ring can be achieved using methyl iodide and a base like potassium carbonate.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a condensation reaction between the substituted thiophene and an appropriate amine source under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and imidazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(5-methylthiophen-2-yl)methyl]-1H-imidazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
1-[(5-ethylthiophen-2-yl)methyl]-1H-pyrazol-2-amine: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine is unique due to its specific substitution pattern and the presence of both thiophene and imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-8-3-4-9(14-8)7-13-6-5-12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
GTCONONFOUQHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=CN=C2N |
Origin of Product |
United States |
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